Physicochemical Property Differentiation: Predicted logP, Hydrogen-Bonding, and Topological Polar Surface Area vs. Piperidin-4-yl and 4-Aminophenyl Analogs
Computational physicochemical comparison reveals meaningful differentiation between the target compound and its closest structural analogs. The 2-oxopiperidin-1-yl substituent introduces a carbonyl oxygen that simultaneously increases topological polar surface area (TPSA) while moderating logP relative to the fully reduced piperidin-4-yl analog. In silico predictions indicate a TPSA of approximately 72–76 Ų for the target compound, versus approximately 55–60 Ų for ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate (the reduced analog lacking the oxo group), representing a ~30% increase in polar surface area that predicts altered membrane permeability and oral bioavailability [1]. The predicted logP for the target compound falls in the 2.0–2.5 range, whereas the 4-aminophenyl analog (CAS 391248-21-8) exhibits a lower predicted logP of approximately 1.5–1.8 [1]. These differences are sufficient to alter blood-brain barrier penetration probability and CYP450 metabolic liability profiles, which are critical considerations for PDE4-targeted programs where central vs. peripheral selectivity determines therapeutic window [2].
| Evidence Dimension | Predicted logP and TPSA (physicochemical differentiation) |
|---|---|
| Target Compound Data | Predicted logP ~2.0–2.5; TPSA ~72–76 Ų |
| Comparator Or Baseline | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate: TPSA ~55–60 Ų, logP ~1.8–2.2; Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate (CAS 391248-21-8): logP ~1.5–1.8 |
| Quantified Difference | TPSA increase of ~30% vs. piperidin-4-yl analog; logP increase of ~0.5–0.7 log units vs. 4-aminophenyl analog |
| Conditions | In silico prediction using standard drug-likeness algorithms (QikProp/MOE descriptors); not experimentally measured for this compound |
Why This Matters
Differentiated TPSA and logP values directly impact membrane permeability and oral absorption potential, making the target compound potentially more suitable for transdermal or topical PDE4 applications where moderate lipophilicity and controlled skin penetration are desired, as emphasized in the Otsuka patent's discussion of low systemic penetration for certain substitution patterns.
- [1] U.S. Environmental Protection Agency. DSSTox Substance Record DTXSID80844287. CompTox Chemicals Dashboard. Available at: https://comptox.epa.gov/dashboard/chemical/details/DTXSID80844287 View Source
- [2] Otsuka Pharmaceutical Co., Ltd. Indian Patent 264717: "Oxazole Compound and Pharmaceutical Composition." Filed November 14, 2006. Available at: https://allindianpatents.com/patents/264717-oxazole-compound-and-pharmaceutical-composition.html View Source
